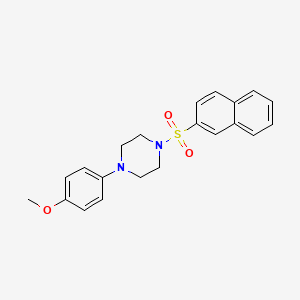
1-(4-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine
Descripción general
Descripción
"1-(4-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine" is a compound that has been explored for its unique chemical structure and properties, contributing to various fields of chemical research. While direct studies on this specific compound are limited, related compounds have been synthesized and analyzed to understand their chemical and physical properties, offering insights into their potential applications and behavior.
Synthesis Analysis
The synthesis of similar sulfonate reagents and piperazine derivatives involves multiple steps, including the preparation of intermediates, acylation reactions, and characterization through techniques such as NMR, FT-IR, and X-ray diffraction. These processes are essential for creating specific compounds with desired functional groups and structural features (Wu et al., 1997).
Molecular Structure Analysis
Crystal structure studies and DFT calculations of piperazine derivatives reveal the importance of intermolecular hydrogen bonds and the chair conformation of the piperazine ring. These structural aspects contribute to the stability and reactivity of the compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Research on piperazine derivatives demonstrates their high affinities for specific receptors, showcasing their potential in medicinal chemistry. The ability to form stable derivatives and exhibit selective receptor binding highlights the chemical versatility and potential applications of these compounds (Park et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as their crystallization behavior and hydrogen-bonded assemblies, are influenced by their molecular structures. These properties are critical for understanding the compound's behavior in different environments and for its application in material science (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties of "1-(4-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine" and related compounds, including their reactivity, stability, and interaction with biological receptors, have been explored in various studies. These investigations provide a foundation for understanding the compound's potential applications and the mechanisms underlying its reactions (Hsin et al., 2003).
Aplicaciones Científicas De Investigación
Fluorescent Ligands for Receptor Visualization
A study by Lacivita et al. (2009) demonstrates the synthesis and characterization of fluorescent ligands with a 1-arylpiperazine structure, targeting human 5-HT1A receptors. These compounds, including long-chain 1-(2-methoxyphenyl)piperazine derivatives, exhibit high receptor affinity and favorable fluorescence properties, making them useful for visualizing 5-HT1A receptors overexpressed in cells through fluorescence microscopy (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
Research by Romero et al. (1994) has led to the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds were synthesized by modifying the aryl moiety of 1-arylpiperazine derivatives, resulting in significantly enhanced potency against HIV-1 reverse transcriptase (Romero et al., 1994).
5-HT7 Receptor Antagonists
Yoon et al. (2008) developed a series of piperazine derivatives, including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and their naphthyl counterparts, as 5-HT7 receptor antagonists. These compounds demonstrate potential therapeutic applications in treating conditions modulated by the 5-HT7 receptor, with some showing high activity and selectivity (Yoon et al., 2008).
Analytical Derivatization for Liquid Chromatography
A novel sulfonate reagent developed by Wu et al. (1997) for analytical derivatization in liquid chromatography includes a fluorophore and a tertiary amino function, such as a substituted piperazine, enhancing detection sensitivity and facilitating easy removal of the reagent after analysis (Wu et al., 1997).
Dual-imaging Agents for 5HT1A Receptors
Chaturvedi et al. (2018) explored the use of methoxyphenyl piperazine-dithiocarbamate-capped silver nanoparticles for targeting 5HT1A receptors, demonstrating a novel approach for optical imaging with low detection limits. This research highlights the potential for developing targeted imaging agents for neurological applications (Chaturvedi et al., 2018).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-20-9-7-19(8-10-20)22-12-14-23(15-13-22)27(24,25)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCLLLAOSYEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201236 | |
| Record name | 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494825-74-0 | |
| Record name | 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494825-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)

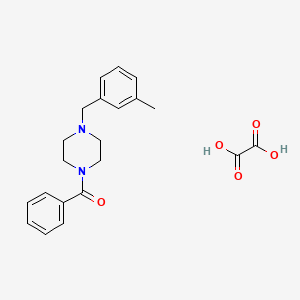
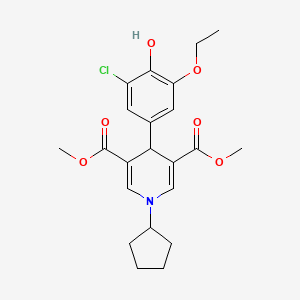

![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4014307.png)
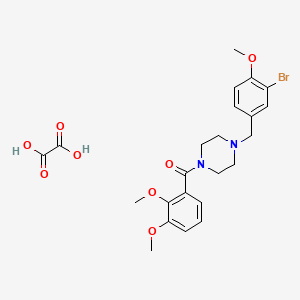

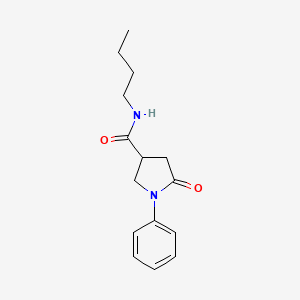
![5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride](/img/structure/B4014329.png)

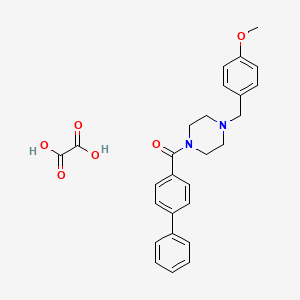
![3-[(2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4014374.png)